REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[OH:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([OH:15])[CH:14]=1)[CH:10]=O.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[SH:23]>C(O)(=O)C>[S:23]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N:16]=[C:10]1[C:9]1[CH:12]=[C:13]([OH:15])[CH:14]=[C:7]([OH:6])[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
91.6 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
Name
|
|
Quantity
|
0.095 mL
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
196.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
the filtered product was washed with water and methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C=2C=C(C=C(C2)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.3 mg | |
YIELD: PERCENTYIELD | 48.6% | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |